REACTION_CXSMILES
|
[C-]1C2C(=CC3C(C=2)=CC=CC=3)C=CC=1.[Na+].[CH3:16][S:17](=[N:24]S(C1C=CC(C)=CC=1)(=O)=O)([N:19]1[CH2:23][CH2:22][CH2:21][CH2:20]1)=[O:18]>COCCOC>[NH:24]=[S:17]([CH3:16])([N:19]1[CH2:23][CH2:22][CH2:21][CH2:20]1)=[O:18] |f:0.1|
|
Name
|
sodium anthracenide
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[C-]1=CC=CC2=CC3=CC=CC=C3C=C12.[Na+]
|
Name
|
methyl[(4-methylbenzenesulfonyl)imino]pyrrolidin-1-yl-λ6-sulfanone
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(N1CCCC1)=NS(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Type
|
CUSTOM
|
Details
|
stirred for a few minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is quenched with hydrochloric acid (3 N; 3 mL)
|
Type
|
ADDITION
|
Details
|
diluted with dichloromethane (60 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated
|
Type
|
WASH
|
Details
|
washed with dichloromethane and diethyl ether
|
Type
|
CUSTOM
|
Details
|
The water is removed in vacuo
|
Type
|
STIRRING
|
Details
|
the dry residue is stirred with dichloromethane (20 mL) for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The extract is filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N=S(=O)(N1CCCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |